molecular formula C12H17N5O5 B13904696 N2,N2-Dimethylguanosine (incomplete stereochemisrty)

N2,N2-Dimethylguanosine (incomplete stereochemisrty)

Cat. No.: B13904696
M. Wt: 311.29 g/mol
InChI Key: RSPURTUNRHNVGF-UHFFFAOYSA-N
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Description

N2,N2-Dimethylguanosine is a modified nucleoside that belongs to the class of purine nucleosides. It is characterized by the presence of two methyl groups attached to the nitrogen atoms at the second position of the guanine base. This compound is commonly found in transfer RNA (tRNA) and small nuclear RNA (snRNA) of eukaryotes and archaebacteria, where it plays a crucial role in the post-transcriptional modification of RNA molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N2,N2-Dimethylguanosine typically involves the methylation of guanosine. A convenient method for its synthesis includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of N2,N2-Dimethylguanosine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Methylating Agents: Methyl iodide, dimethyl sulfate.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Solvents: DMF, DMSO, water.

    Bases: Sodium hydride, potassium carbonate.

Major Products

Scientific Research Applications

N2,N2-Dimethylguanosine has several scientific research applications:

    Chemistry: Used as a model compound to study nucleoside modifications and their effects on RNA stability and function.

    Biology: Plays a role in the regulation of gene expression by modifying tRNA and snRNA, influencing their stability and function.

    Medicine: Investigated as a potential biomarker for certain diseases, including cancer, due to its altered levels in pathological conditions.

    Industry: Utilized in the development of nucleoside analogs for therapeutic applications

Mechanism of Action

N2,N2-Dimethylguanosine exerts its effects primarily through its incorporation into RNA molecules. The methylation at the nitrogen atoms enhances the stability of tRNA and snRNA, protecting them from degradation. This modification also influences the folding and decoding properties of tRNA, thereby affecting protein synthesis. The enzyme TRMT1 is responsible for catalyzing the formation of N2,N2-Dimethylguanosine in tRNA, and its activity is crucial for maintaining proper cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2-Dimethylguanosine is unique due to its specific methylation pattern, which significantly enhances the stability and function of RNA molecules. This modification is critical for the proper functioning of tRNA and snRNA, distinguishing it from other nucleoside modifications .

Properties

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPURTUNRHNVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862843
Record name 2-(Dimethylamino)-9-pentofuranosyl-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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